

# Infigratinib's Therapeutic Potential Beyond Oncology: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

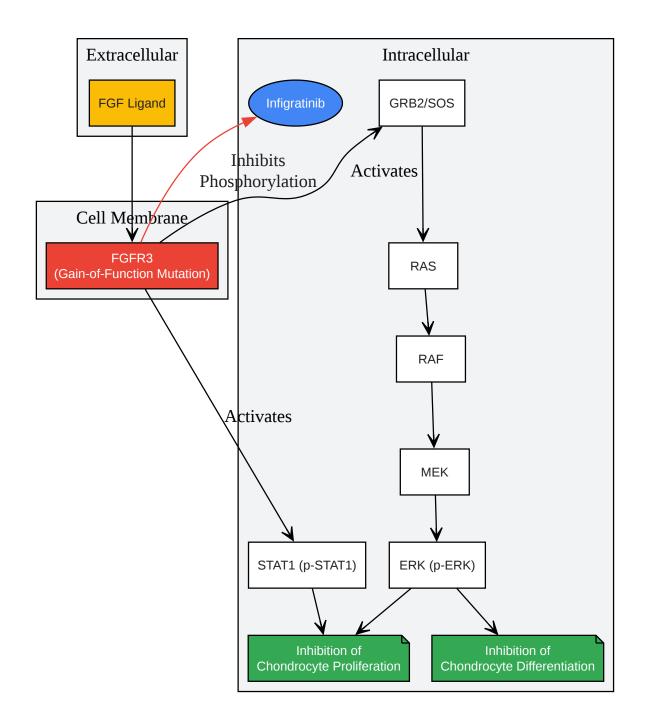
## Introduction

**Infigratinib**, a selective, ATP-competitive, fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinase inhibitor, has garnered significant attention for its therapeutic applications in oncology. However, a growing body of preclinical evidence suggests its potential extends to non-oncology indications, most notably in the treatment of achondroplasia, the most common form of dwarfism. This technical guide synthesizes the early research on **infigratinib** in non-oncological contexts, providing a detailed overview of its mechanism of action, experimental protocols from key preclinical studies, and a comprehensive summary of the quantitative data.

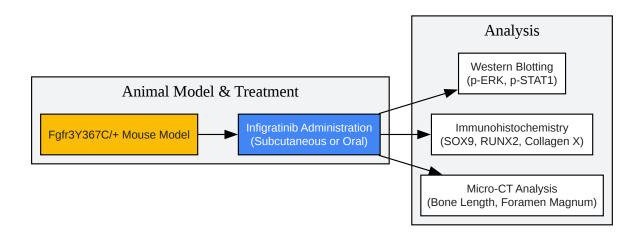
## **Mechanism of Action in Achondroplasia**

Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, leading to constitutive activation of the receptor. This overactive signaling inhibits chondrocyte proliferation and differentiation in the growth plates of long bones, resulting in disproportionate short stature.[1][2][3] Infigratinib directly targets this underlying mechanism by inhibiting the phosphorylation of FGFR3, thereby attenuating its downstream signaling pathways.[4][5] The primary pathways implicated in the pathogenesis of achondroplasia and modulated by infigratinib are the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[6][7] By dampening these overactive signals, infigratinib aims to restore normal chondrocyte function and promote bone growth.









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- To cite this document: BenchChem. [Infigratinib's Therapeutic Potential Beyond Oncology: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at:



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